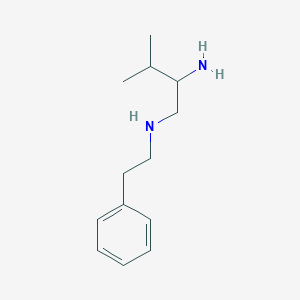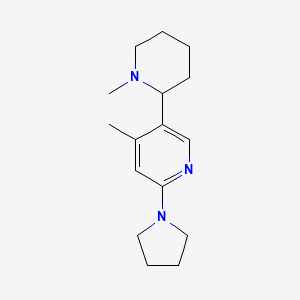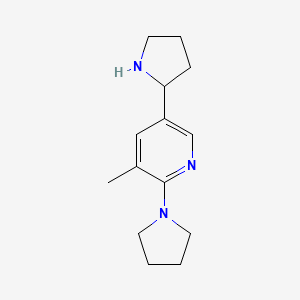
3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with two pyrrolidine groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Pyrrolidine Groups: The pyrrolidine groups can be introduced via nucleophilic substitution reactions. For example, 2-chloropyridine can react with pyrrolidine in the presence of a base to form 2-(pyrrolidin-1-yl)pyridine.
Methylation: The final step involves the methylation of the pyridine ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl group and the second pyrrolidine group.
3-Methylpyridine: Lacks the pyrrolidine groups.
2,5-Dipyrrolidinylpyridine: Similar structure but without the methyl group.
Uniqueness
3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both pyrrolidine groups and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
3-methyl-2-pyrrolidin-1-yl-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C14H21N3/c1-11-9-12(13-5-4-6-15-13)10-16-14(11)17-7-2-3-8-17/h9-10,13,15H,2-8H2,1H3 |
Clave InChI |
DNXHITSWCCIYJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC2)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


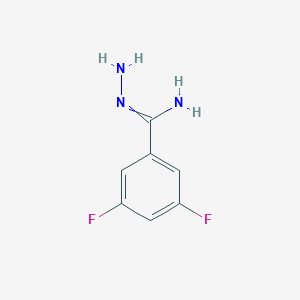
![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
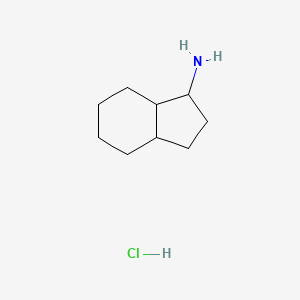


![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)




